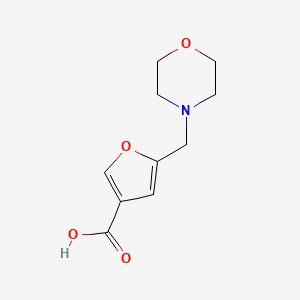

5-(4-Morpholinylmethyl)-3-furoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-Morpholinylmethyl)-3-furoic acid: is an organic compound that features a furan ring substituted with a morpholinylmethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Morpholinylmethyl)-3-furoic acid typically involves the reaction of 3-furoic acid with morpholine in the presence of a suitable catalyst. The reaction conditions often include heating under reflux and the use of solvents such as ethanol or methanol to facilitate the reaction. The process may also involve the use of protecting groups to ensure selective functionalization of the furan ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The furan ring in 5-(4-Morpholinylmethyl)-3-furoic acid can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines, depending on the reaction conditions.

Substitution: The morpholinylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted furan compounds.

Aplicaciones Científicas De Investigación

Chemistry: 5-(4-Morpholinylmethyl)-3-furoic acid is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents.

Medicine: The compound’s structural features make it a candidate for drug development. It is explored for its potential to interact with specific biological pathways and targets, offering possibilities for new treatments.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it valuable for creating complex molecules.

Mecanismo De Acción

The mechanism of action of 5-(4-Morpholinylmethyl)-3-furoic acid involves its interaction with specific molecular targets. The morpholinylmethyl group can interact with enzymes and receptors, modulating their activity. The furan ring can participate in various chemical reactions, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

- 5-(4-Methoxyphenyl)-3-furoic acid

- 5-(4-Morpholinylmethyl)-2-furoic acid

- 5-(4-Morpholinylmethyl)benzeneboronic acid

Comparison: 5-(4-Morpholinylmethyl)-3-furoic acid is unique due to the presence of both a furan ring and a morpholinylmethyl group. This combination provides distinct reactivity and potential for diverse applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various synthetic and research purposes.

Actividad Biológica

5-(4-Morpholinylmethyl)-3-furoic acid (CAS Number: 932854-92-7) is an organic compound characterized by a furan ring substituted with a morpholinylmethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring, which is known for its reactivity and ability to participate in various chemical reactions. The morpholinylmethyl group enhances its solubility and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃N₁O₄ |

| Molecular Weight | 213.22 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The primary mechanism of action for this compound involves its interaction with glycine receptors in the central nervous system. Similar compounds have been shown to modulate these receptors, which play a crucial role in neurotransmission and various neurological processes.

Key Interactions:

- Glycine Receptors : The compound may share structural similarities with cannabinoids, influencing glycine receptor activity and affecting hippocampal network dynamics.

- Fatty Acid Amide Hydrolase (FAAH) : Inhibition of FAAH leads to increased levels of fatty acid amides, which are important in regulating pain and inflammation.

Cellular Processes

Research indicates that this compound can significantly influence cellular signaling pathways, gene expression, and metabolic processes.

- Cell Signaling : The compound modulates the endocannabinoid system, which is vital for cell proliferation and differentiation.

- Toxicity Studies : Animal model studies suggest that low doses can enhance physiological processes without significant adverse effects; however, higher doses may induce toxicity affecting liver and kidney function.

Temporal and Dosage Effects

The effects of this compound can vary over time and with dosage:

- Stability : It remains stable under standard laboratory conditions but degrades upon exposure to light and moisture.

- Dosage Response : Low doses promote beneficial effects while higher concentrations may lead to toxicity.

Research Findings

Several studies have investigated the biological activity of this compound:

- Inhibition Studies : Research shows that this compound effectively inhibits FAAH, leading to increased endogenous cannabinoid levels.

- Cell Proliferation : Studies indicate that it can stimulate the proliferation of oligodendrocyte progenitor cells, suggesting potential applications in neurodegenerative diseases.

- Comparative Analysis : Compared to similar compounds like 5-(4-Methoxyphenyl)-3-furoic acid, this compound exhibits unique reactivity due to its specific functional groups.

Neuroprotective Effects

A study exploring the neuroprotective properties of this compound found that it could mitigate neuronal damage in models of oxidative stress. This suggests potential therapeutic applications in conditions like Alzheimer's disease.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokine production in immune cells.

Propiedades

IUPAC Name |

5-(morpholin-4-ylmethyl)furan-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c12-10(13)8-5-9(15-7-8)6-11-1-3-14-4-2-11/h5,7H,1-4,6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMGTGOTVBPNGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589521 |

Source

|

| Record name | 5-[(Morpholin-4-yl)methyl]furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932854-92-7 |

Source

|

| Record name | 5-[(Morpholin-4-yl)methyl]furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.